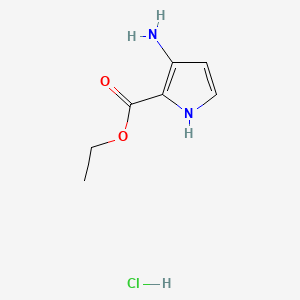

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Description

Propriétés

IUPAC Name |

ethyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)6-5(8)3-4-9-6;/h3-4,9H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWQOUGXCWIOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586013 | |

| Record name | Ethyl 3-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252932-49-3 | |

| Record name | Ethyl 3-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-ethoxycarbonylpyrrole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling a Key Heterocyclic Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile molecular scaffolds is paramount to the efficient construction of novel therapeutic agents. Among these, nitrogen-containing heterocycles hold a place of prominence, with the pyrrole core being a recurring motif in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS No: 252932-49-3), a bifunctional pyrrole derivative that has emerged as a critical building block in the synthesis of complex molecular architectures, particularly in the pursuit of new anti-infective and antiviral therapies.

The strategic placement of an amino group at the 3-position and an ethyl carboxylate at the 2-position imparts a unique reactivity profile to this molecule, making it a valuable synthon for the elaboration of diverse chemical libraries. This document will delve into the physicochemical properties, synthesis, reactivity, and notable applications of this compound, offering field-proven insights and detailed methodologies to support researchers in leveraging its full potential.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and drug development.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 252932-49-3 | [2][3] |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 190.63 g/mol | [3] |

| Melting Point | 198-204 °C | [4] |

| Appearance | Solid | [2] |

| Synonyms | 3-Amino-2-ethoxycarbonylpyrrole hydrochloride, Ethyl 3-aminopyrrole-2-carboxylate HCl | [2][3] |

Note: For detailed spectral data (NMR, HPLC, LC-MS), it is recommended to consult the documentation provided by a reputable supplier.[5]

Synthesis and Mechanistic Insights

The synthesis of substituted aminopyrroles is a topic of significant interest in organic chemistry. While various methods exist for the construction of the pyrrole ring, the synthesis of 3-aminopyrrole-2-carboxylate derivatives often involves multi-step sequences. A common strategy involves the Thorpe-Ziegler cyclization of dinitriles.

Conceptual Synthetic Pathway

The synthesis of the parent compound, ethyl 3-amino-1H-pyrrole-2-carboxylate, can be achieved through various routes, with a subsequent straightforward conversion to its hydrochloride salt. A representative synthesis often starts from readily available precursors and involves the construction of the pyrrole ring through a condensation and cyclization sequence.

Diagram 1: Conceptual Synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate

Caption: A generalized workflow for the synthesis of the title compound.

Representative Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate and its Hydrochloride Salt

The following protocol is a representative, self-validating system based on established methodologies for the synthesis of substituted aminopyrroles.

Step 1: Synthesis of the Ethyl 3-amino-1H-pyrrole-2-carboxylate (Free Base)

-

To a solution of an appropriate acyclic precursor, such as a suitably substituted β-enamino ester, in a polar aprotic solvent like dimethylformamide (DMF), a base (e.g., sodium hydride) is added portion-wise at room temperature.

-

The reaction mixture is stirred until the cyclization is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure ethyl 3-amino-1H-pyrrole-2-carboxylate.

Step 2: Formation of the Hydrochloride Salt

-

The purified ethyl 3-amino-1H-pyrrole-2-carboxylate is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Causality: The use of a strong base in a polar aprotic solvent facilitates the intramolecular cyclization, a key step in the formation of the pyrrole ring. The subsequent treatment with HCl in an anhydrous organic solvent ensures the clean precipitation of the hydrochloride salt, which is often more stable and easier to handle than the free base.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of three reactive sites: the nucleophilic 3-amino group, the electrophilic ester, and the pyrrole ring itself, which can undergo electrophilic substitution.

Key Reactions

-

Acylation of the Amino Group: The 3-amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form the corresponding amides. This transformation is fundamental to its application in the synthesis of many biologically active molecules.

-

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides through transesterification or aminolysis, respectively.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. This compound [cymitquimica.com]

- 3. 3-Amino-2-ethoxycarbonylpyrrole hydrochloride | C7H11ClN2O2 | CID 16427091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China this compound CAS NUMBER 252932-49-3 factory and suppliers | Yinsheng [suppliersyjl.com]

- 5. 252932-49-3|this compound|BLD Pharm [bldpharm.com]

Structure Elucidation of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is a pivotal heterocyclic building block, instrumental in the synthesis of novel therapeutic agents and advanced materials.[1][2][3] Its utility is predicated on a precise understanding of its molecular architecture. This guide presents a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. We move beyond a simple recitation of techniques, instead detailing the scientific rationale behind the multi-pronged analytical strategy, integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each section is designed as a self-validating module, providing researchers with the theoretical grounding and practical protocols required for definitive characterization.

Foundational Characterization: The Starting Point

Before delving into complex spectroscopic analysis, establishing the compound's fundamental properties is crucial. This initial data provides the reference point against which all subsequent findings are validated. The hydrochloride salt form enhances stability and solubility in polar solvents, a critical consideration for sample preparation.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁ClN₂O₂ | [4][5] |

| Molecular Weight | 190.63 g/mol | [5] |

| CAS Number | 252932-49-3 | [4] |

| Appearance | Solid | [4] |

| Parent Compound (Free Base) | Ethyl 3-amino-1H-pyrrole-2-carboxylate | [5] |

| Parent Compound Formula | C₇H₁₀N₂O₂ | [6] |

| Parent Compound Mass | 154.074 Da (Monoisotopic) |[6] |

Mass Spectrometry: Confirming Molecular Mass and Fragmentation Logic

Expertise & Causality: Mass spectrometry is the first line of inquiry to confirm the molecular weight of the organic cation (the "free base") and to gain insight into the molecule's lability. We employ Electrospray Ionization (ESI) in positive mode because it is a soft ionization technique ideal for polar, salt-like compounds, minimizing in-source fragmentation and cleanly generating the protonated molecular ion, [M+H]⁺. A high-resolution analyzer like Time-of-Flight (TOF) is chosen to obtain a highly accurate mass measurement, which is essential for confirming the elemental composition.

Experimental Protocol: ESI-TOF MS

-

Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the title compound in HPLC-grade methanol. The polar solvent facilitates dissolution and ionization.

-

Instrumentation: Utilize an ESI source coupled to a TOF mass spectrometer.

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and any significant fragments.

-

Data Analysis: Identify the m/z of the most abundant ion and compare it to the calculated mass of the protonated free base (C₇H₁₀N₂O₂ + H⁺). Analyze lower mass ions for predictable fragmentation patterns.

Data Interpretation and Expected Results

-

Molecular Ion: The primary observation will be the protonated free base at m/z ≈ 155.0815 .[6] This confirms the mass of the organic component, C₇H₁₁N₂O₂⁺. The chloride counter-ion is not observed in this mode.

-

Fragmentation Pathways: While ESI is soft, some fragmentation can be induced. The fragmentation logic of pyrrole derivatives is well-documented.[1] Key expected fragments arise from the cleavage of the ester group, providing self-validating evidence for the structure.

Table 2: Predicted High-Resolution MS Data

| m/z (Calculated) | Ion Formula | Assignment | Rationale |

|---|---|---|---|

| 155.0815 | [C₇H₁₁N₂O₂]⁺ | [M+H]⁺ | Protonated parent molecule (free base) |

| 127.0502 | [C₅H₇N₂O₂]⁺ | [M+H - C₂H₄]⁺ | Loss of ethylene from the ethyl ester |

| 110.0448 | [C₅H₆N₂O]⁺ | [M+H - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 83.0600 | [C₄H₇N₂]⁺ | [M+H - COOC₂H₅]⁺ | Loss of the complete ethyl carboxylate group |

Diagram 1: ESI-MS Workflow

Caption: Workflow for ESI-TOF Mass Spectrometry analysis.

NMR Spectroscopy: Assembling the H-C Framework

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We use a polar aprotic deuterated solvent, DMSO-d₆, for three critical reasons: 1) It readily dissolves the hydrochloride salt, 2) It avoids H-D exchange with the N-H protons, allowing them to be observed, and 3) Its known solvent peaks do not obscure key regions of the spectrum. Both ¹H and ¹³C NMR are required for a complete assignment.

Experimental Protocol: ¹H & ¹³C NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆. Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Proton-decoupled carbon experiment (e.g., PENDANT or APT) to differentiate CH/CH₃ from C/CH₂ groups.

-

(Optional but Recommended): 2D NMR experiments like COSY (H-H correlation) and HSQC (H-C correlation) for unambiguous assignment.

-

¹H NMR: Predicted Spectrum and Interpretation

The protonation of the 3-amino group significantly influences the electronic environment of the pyrrole ring. The chemical shifts are predicted based on analogous structures found in the literature.[7]

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |

|---|---|---|---|---|

| ~12.0 | broad s | 1H | H -1 (Pyrrole NH ) | Acidic proton, broad due to exchange. No coupling.[7] |

| ~9.5 | very broad s | 3H | -NH₃ ⁺ | Ammonium protons, highly deshielded and broad. |

| ~6.9 | d | 1H | H -5 | Pyrrole proton coupled to H-4. |

| ~6.2 | d | 1H | H -4 | Pyrrole proton coupled to H-5. |

| ~4.25 | q | 2H | -O-CH₂ -CH₃ | Methylene protons coupled to the adjacent methyl group (J ≈ 7.1 Hz). |

| ~1.30 | t | 3H | -O-CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group (J ≈ 7.1 Hz). |

¹³C NMR: Predicted Spectrum and Interpretation

The carbon spectrum provides a map of the unique carbon environments.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~162 | C=O | Ester carbonyl carbon, deshielded by oxygen. |

| ~125 | C-5 | Pyrrole CH carbon adjacent to NH. |

| ~120 | C-3 | Pyrrole carbon bearing the -NH₃⁺ group. |

| ~110 | C-4 | Pyrrole CH carbon. |

| ~105 | C-2 | Pyrrole carbon bearing the ester group. |

| ~60 | -O-C H₂- | Methylene carbon of the ethyl group. |

| ~14 | -C H₃ | Methyl carbon of the ethyl group. |

Diagram 2: Logic of NMR Structure Elucidation

References

- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [cymitquimica.com]

- 5. 3-Amino-2-ethoxycarbonylpyrrole hydrochloride | C7H11ClN2O2 | CID 16427091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Ethyl 3-amino-1h-pyrrole-2-carboxylate (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS No: 252932-49-3), a key building block in modern medicinal chemistry. Its unique structural features make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into its fundamental characteristics and providing validated experimental protocols for its analysis.

Chemical Identity and Molecular Structure

This compound is a pyrrole derivative characterized by an amino group at the 3-position and an ethyl carboxylate group at the 2-position of the pyrrole ring. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Molecular Structure:

Chemical Structure of this compound

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for handling, formulation, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 190.63 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 198-204 °C | |

| CAS Number | 252932-49-3 | [1][2] |

| IUPAC Name | ethyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride | [2] |

| Synonyms | 3-Amino-2-ethoxycarbonylpyrrole hydrochloride, Ethyl 3-aminopyrrole-2-carboxylate HCl | [1][2] |

| Topological Polar Surface Area | 68.1 Ų | [2] |

Solubility Profile

As a hydrochloride salt, the compound is expected to exhibit good solubility in polar protic solvents.[3] Preliminary qualitative assessments indicate solubility in water, methanol, and ethanol, and limited solubility in non-polar organic solvents.[4] For quantitative determination, the following protocol is recommended.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This protocol is designed to determine the solubility of the compound in various solvents at a controlled temperature, a critical parameter for process chemistry and formulation development.

Workflow for Isothermal Equilibrium Solubility Determination

Stability

The stability of this compound is a key consideration for its storage and handling. As a pyrrole derivative, it may be susceptible to degradation under certain conditions.[5][6]

-

Thermal Stability: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to evaluate its thermal decomposition profile and melting behavior.

-

Photostability: Exposure to UV or visible light may induce degradation. Photostability studies should be conducted according to ICH guidelines.

-

pH Stability: The ester and amino functionalities suggest potential for hydrolysis under acidic or basic conditions. A stability-indicating HPLC method is essential to monitor for degradation products.[5][6]

Spectroscopic Characterization

Spectroscopic analysis provides unequivocal identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), distinct signals for the protons on the pyrrole ring, and a broad signal for the amine and pyrrole N-H protons. The exact chemical shifts will be influenced by the solvent and the hydrochloride salt form.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the ester, the carbons of the pyrrole ring, and the ethyl group carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational bands include:

-

N-H stretching vibrations for the amino and pyrrole NH groups.

-

C=O stretching of the ethyl ester.

-

C-N stretching.

-

Aromatic C-H and C=C stretching of the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base (154.17 g/mol ) and can provide fragmentation patterns useful for structural elucidation. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and stability of this compound.

Experimental Protocol: Reversed-Phase HPLC Method for Purity Assessment

This method provides a robust and reproducible approach for determining the purity of the compound and for monitoring its stability.

Schematic of a typical RP-HPLC method for analysis.

Chemical Reactivity

The chemical reactivity is dictated by the interplay of the electron-rich pyrrole ring, the activating amino group, and the deactivating ethyl carboxylate group.

-

Nucleophilicity: The pyrrole ring, activated by the amino group, is susceptible to electrophilic substitution.

-

Acylation/Alkylation: The amino group can undergo acylation and alkylation reactions.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Synthesis

A common synthetic route to this class of compounds involves the reaction of an appropriate precursor with a primary amine and a source of the carboxylate group, followed by cyclization. One potential synthetic pathway is the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine.[7] Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt. Purification is typically achieved by recrystallization.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile building block with significant potential in drug discovery and development. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective utilization in the synthesis of novel therapeutic agents. The provided experimental protocols offer a validated starting point for the analysis and quality control of this important chemical entity.

References

- 1. This compound [cymitquimica.com]

- 2. 3-Amino-2-ethoxycarbonylpyrrole hydrochloride | C7H11ClN2O2 | CID 16427091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 6. oatext.com [oatext.com]

- 7. journal.uctm.edu [journal.uctm.edu]

The Strategic Synthesis and Application of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride: A Core Scaffold in Modern Drug Discovery

For Immediate Release: A Senior Application Scientist's In-Depth Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of the Pyrrole Ring

In the landscape of medicinal chemistry, the pyrrole scaffold stands as a cornerstone of innovation.[1][2] This five-membered aromatic heterocycle is a privileged structure, frequently appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of steric and electronic interactions with biological targets. This guide focuses on a particularly valuable derivative, Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride, providing an in-depth look at its synthesis, properties, and strategic importance as a building block in the development of novel therapeutics.

Core Compound Identification

The subject of this technical guide is the hydrochloride salt of Ethyl 3-amino-1H-pyrrole-2-carboxylate.

| Property | Value | Source |

| CAS Number | 252932-49-3 | [3][4][5][6] |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [3][4] |

| Molecular Weight | 190.63 g/mol | [4] |

| Form | Solid | [3] |

| Purity | Typically ≥97% | [3] |

Strategic Synthesis: A Plausible and Referenced Protocol

Conceptual Workflow for the Synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a scientifically informed hypothesis based on established chemical principles and should be rigorously tested and optimized under appropriate laboratory conditions.

-

Enamine Formation:

-

To a solution of ethyl 2-chloroacetoacetate (1 eq.) in a suitable solvent such as ethanol, add aminoacetonitrile (1 eq.) and a mild base like sodium acetate (1.1 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using a mild base is to facilitate the condensation while minimizing side reactions.

-

-

Cyclization and Aromatization:

-

Upon completion of the enamine formation, the reaction mixture is gently heated to reflux for 4-6 hours. This promotes the intramolecular cyclization, followed by elimination of water to form the aromatic pyrrole ring.

-

-

Work-up and Isolation:

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 3-amino-1H-pyrrole-2-carboxylate.

-

-

Purification and Salt Formation:

-

The crude product is purified by column chromatography on silica gel.

-

The purified ester is then dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

-

Applications in Drug Development: A Scaffold for Targeted Therapies

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The pyrrole-2-carboxylate and the corresponding pyrrole-2-carboxamide moieties are key pharmacophores in a range of biologically active compounds.[1]

As a Precursor to DNA Gyrase Inhibitors

A significant application of pyrrole derivatives is in the development of novel antibacterial agents that target DNA gyrase.[1][12][13][14] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotic development.[13][15] The pyrrolamide scaffold has been shown to be effective in inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1]

Caption: Inhibition of DNA Gyrase by Pyrrolamide Derivatives.

In the Synthesis of Anticancer Agents

Pyrrole derivatives have also emerged as promising scaffolds for the development of anticancer therapeutics.[16][17][18][19] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[16][17] By competitively binding to the ATP-binding sites of these receptor tyrosine kinases, pyrrole-based inhibitors can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available data for similar compounds, it may cause skin and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its versatile synthesis and the proven biological activity of its derivatives make it a highly valuable starting material for the discovery and development of new drugs. From combating bacterial infections to fighting cancer, the journey of many future therapeutics may well begin with this unassuming pyrrole scaffold.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. This compound [cymitquimica.com]

- 4. 3-Amino-2-ethoxycarbonylpyrrole hydrochloride | C7H11ClN2O2 | CID 16427091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 252932-49-3|this compound|BLD Pharm [bldpharm.com]

- 6. China this compound CAS NUMBER 252932-49-3 factory and suppliers | Yinsheng [suppliersyjl.com]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 12. researchgate.net [researchgate.net]

- 13. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]

- 14. New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EP1856044A2 - Pyrrole derivatives as dna gyrase and topoisomerase inhibitors - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight Calculation of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Molecular Weight in Drug Development

In the landscape of pharmaceutical sciences, the molecular weight of a compound is a foundational parameter.[1][2] It is a key determinant in a molecule's pharmacokinetic and pharmacodynamic profiles, influencing everything from absorption and distribution to metabolism and excretion (ADME).[1] For orally administered drugs, molecular weight is a critical factor in predicting bioavailability.[1] Furthermore, precise molecular weight determination is essential for quality control during the manufacturing of biopharmaceuticals and pharmaceuticals, ensuring correct dosage and avoiding potential toxicity.[2]

The compound in focus, Ethyl 3-amino-1H-pyrrole-2-carboxylate, is a heterocyclic organic molecule. Its hydrochloride salt form is of particular interest in drug development. Hydrochloride salts are frequently utilized in pharmaceuticals to enhance the stability and solubility of active pharmaceutical ingredients (APIs).[3][4][5] This modification can significantly improve a drug's bioavailability, ensuring a more consistent and effective therapeutic action.[3][4][6]

Deciphering the Molecular Formula

The first step in any molecular weight calculation is to establish the precise molecular formula of the compound. For Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride, the molecular formula is C₇H₁₁ClN₂O₂ .[7][8]

This formula tells us that a single molecule of this compound is composed of:

-

7 Carbon (C) atoms

-

11 Hydrogen (H) atoms

-

1 Chlorine (Cl) atom

-

2 Nitrogen (N) atoms

-

2 Oxygen (O) atoms

The Foundational Principle: Sum of Atomic Weights

The molecular weight of a compound is the sum of the atomic weights of all the atoms in its molecular formula.[9][10] To perform this calculation, we must utilize the standard atomic weights of each constituent element, which are determined by the isotopic abundances of those elements found in nature.

The process is as follows:

-

Identify all elements present in the molecule.

-

Determine the number of atoms of each element.

-

Find the atomic weight of each element from the periodic table.

-

Multiply the number of atoms of each element by its atomic weight.

Step-by-Step Calculation Protocol

Here, we will execute the calculation for this compound (C₇H₁₁ClN₂O₂).

Atomic Weight of Constituent Elements

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | ~12.011[13][14][15] |

| Hydrogen | H | ~1.008[16][17][18] |

| Chlorine | Cl | ~35.453[19] |

| Nitrogen | N | ~14.007[20][21][22] |

| Oxygen | O | ~15.999[23][24][25] |

Note: Atomic weights are based on the weighted average of naturally occurring isotopes.[26]

Calculation of Total Mass for Each Element

-

Carbon (C): 7 atoms × 12.011 amu/atom = 84.077 amu

-

Hydrogen (H): 11 atoms × 1.008 amu/atom = 11.088 amu

-

Chlorine (Cl): 1 atom × 35.453 amu/atom = 35.453 amu

-

Nitrogen (N): 2 atoms × 14.007 amu/atom = 28.014 amu

-

Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu

Summation to Determine Molecular Weight

Total Molecular Weight = 84.077 + 11.088 + 35.453 + 28.014 + 31.998 = 190.630 amu

Thus, the calculated molecular weight of this compound is approximately 190.63 g/mol .[7]

Visualizing the Calculation Workflow

To further clarify the logical flow of this calculation, the following diagram illustrates the relationship between the molecular formula and the final molecular weight.

Caption: Workflow for calculating molecular weight.

Conclusion

The accurate calculation of molecular weight is a fundamental and indispensable task in chemical and pharmaceutical sciences. This guide has provided a comprehensive, step-by-step protocol for determining the molecular weight of this compound. By understanding the underlying principles and the significance of each component, researchers can ensure the integrity and accuracy of their work, which is paramount in the rigorous field of drug development.

References

- 1. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 2. brookhaveninstruments.com [brookhaveninstruments.com]

- 3. What is Hydrochloride Utilized for in Tablets? - MLJDental [mljdental.com]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. Hydrochloride salt: Significance and symbolism [wisdomlib.org]

- 6. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 7. 3-Amino-2-ethoxycarbonylpyrrole hydrochloride | C7H11ClN2O2 | CID 16427091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [cymitquimica.com]

- 9. How to Find the Molecular Mass of a Compound [thoughtco.com]

- 10. A Simple Note on the Calculations of Molecular Weight [unacademy.com]

- 11. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 12. prepineer.com [prepineer.com]

- 13. m.youtube.com [m.youtube.com]

- 14. byjus.com [byjus.com]

- 15. Atomic/Molar mass [westfield.ma.edu]

- 16. quora.com [quora.com]

- 17. Hydrogen - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. quora.com [quora.com]

- 20. Nitrogen - Wikipedia [en.wikipedia.org]

- 21. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 22. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 23. fiveable.me [fiveable.me]

- 24. princeton.edu [princeton.edu]

- 25. Oxygen - Wikipedia [en.wikipedia.org]

- 26. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

Introduction: The Aminopyrrole Carboxylate Scaffold - A Nexus of Chemical Versatility and Biological Potency

An In-depth Technical Guide to the Known Biological Activities of Aminopyrrole Carboxylates

The pyrrole ring is a foundational five-membered nitrogen-containing heterocycle that serves as a core structural motif in a vast array of biologically active natural products and synthetic molecules, including heme, chlorophyll, and vitamin B12.[1][2][3] When functionalized with both an amine and a carboxylate group, the resulting aminopyrrole carboxylate scaffold becomes a privileged structure in medicinal chemistry. This arrangement of functional groups provides a unique combination of hydrogen bond donors and acceptors, lipophilic and hydrophilic regions, and multiple points for synthetic diversification.[2][4] These characteristics allow aminopyrrole carboxylate derivatives to interact with a wide range of biological targets, leading to a remarkable breadth of pharmacological activities.[2][4]

This technical guide provides an in-depth exploration of the primary biological activities associated with aminopyrrole carboxylates, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory properties, supported by field-proven experimental workflows and quantitative data. The causality behind methodological choices is explained to provide not just protocols, but a framework for rigorous scientific inquiry.

Anticancer Activity: Targeting the Microtubule Cytoskeleton and Beyond

One of the most extensively documented biological activities of aminopyrrole carboxylates is their potent anticancer effect, primarily mediated through the disruption of microtubule dynamics.[5][6]

Core Mechanism: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Their dynamic nature makes them a validated and highly attractive target for cancer therapy.[5] Several aminopyrrole carboxylate derivatives, particularly ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), have been identified as potent inhibitors of tubulin polymerization.[5][7]

These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[7] This disruption of microtubule dynamics leads to a cascade of downstream events:

-

Mitotic Spindle Collapse: The inability to form a functional mitotic spindle prevents proper chromosome segregation.

-

G2/M Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2 or M phase.[5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, selectively eliminating rapidly dividing cancer cells.[5][7]

Synergistic Activity: Sensitization to DNA-Damaging Agents

Beyond their direct cytotoxic effects, certain aminopyrrole carboxylates can enhance the efficacy of conventional chemotherapeutics. For example, 2-Amino-Pyrrole-Carboxylate (2-APC) has been shown to sensitize cancer cells to the topoisomerase II inhibitor doxorubicin.[8] This synergistic effect is not random; it is rooted in a secondary mechanism. 2-APC was found to impair homology-mediated DNA repair by promoting the proteasomal degradation of the Rad51 recombinase, a key protein in the repair of DNA double-strand breaks induced by agents like doxorubicin.[8] This dual-action potential—directly killing cancer cells while simultaneously disabling their repair mechanisms—is a highly sought-after feature in drug development.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| EAPC-20 | SK-LMS-1 | Leiomyosarcoma | Not specified, but potent | [5] |

| EAPC-24 | GIST-T1 | Gastrointestinal Stromal Tumor | Not specified, but potent | [5] |

| Methyl Ester 5a | A549 | Lung Carcinoma | 0.45 | [9] |

| Methyl Ester 5a | P388 | Leukemia | 0.80 | [9] |

| 3-Amino Derivative 4b | A549 / P388 | Lung / Leukemia | 0.019 - 0.60 | [9] |

| Pyrrole-3-carboxamide (DM-01) | K562 | Leukemia | Not specified, EZH2 inhibitor | [10] |

Experimental Protocols

This protocol is foundational for determining the dose-dependent effect of a compound on cancer cell proliferation. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, allowing for spectrophotometric quantification of cell viability.

-

Rationale: This assay is chosen for its high throughput, sensitivity, and direct correlation between colorimetric signal and the number of living cells.

-

Cell Seeding: Plate cancer cells (e.g., A549, SK-LMS-1) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the aminopyrrole carboxylate compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time is critical and should be optimized to ensure the signal is within the linear range of the spectrophotometer.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

This biochemical assay directly validates the proposed mechanism of action by measuring the compound's effect on the assembly of purified tubulin in vitro.

-

Rationale: This cell-free assay isolates the interaction between the compound and its direct target (tubulin), confirming the mechanism without confounding cellular factors.

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include positive (e.g., paclitaxel for polymerization, colchicine for inhibition) and negative (vehicle) controls.

-

Initiation of Polymerization: Add tubulin protein and GTP (1 mM final concentration) to each well to initiate polymerization.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes.

-

Analysis: Plot absorbance versus time. An effective inhibitor will show a reduced rate and extent of polymerization compared to the vehicle control.

Antimicrobial Activity: A Broad-Spectrum Arsenal

The aminopyrrole carboxylate scaffold is also prevalent in compounds exhibiting significant antimicrobial properties, including antibacterial and antifungal activities.[1][11] This versatility makes them attractive starting points for the development of new anti-infective agents, a critical need in the era of growing antimicrobial resistance.[1][12]

Mechanisms and Targets

Unlike the well-defined anticancer mechanism, the antimicrobial actions of aminopyrrole carboxylates are more diverse and target-dependent.

-

MmpL3 Inhibition: In the context of tuberculosis, certain pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[13] MmpL3 is an essential transporter responsible for exporting mycolic acids, a key component of the mycobacterial cell wall. Its inhibition is lethal to the bacterium.

-

Enoyl-ACP Reductase (InhA) Inhibition: Other pyrrolidine carboxamides have been identified as inhibitors of InhA, another critical enzyme in the fatty acid synthesis pathway of M. tuberculosis.[14]

-

General Activity: For many derivatives, the exact mechanism is not fully elucidated but is presumed to involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The activity spectrum is broad, covering Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][12][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The standard metric for antimicrobial potency is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Pyrrole-2-carboxylate Derivative (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | 0.7 | [1] |

| Pyrrole-2-carboxamide (Compound 32) | Mycobacterium tuberculosis | < 0.016 | [13] |

| 4-phenylpyrrole-2-carboxamide (5c) | Escherichia coli, P. aeruginosa | 6.05 | [12] |

| Pyrrole-2-carboxamide (4i) | Klebsiella pneumoniae | 1.02 | [15] |

| Marinopyrrole A derivative | MRSE (Methicillin-resistant S. epidermidis) | 0.008 | [1] |

Experimental Protocol

This is the gold-standard method for quantitative assessment of antimicrobial activity.

-

Rationale: This method provides a quantitative, reproducible measure (MIC) of a compound's activity and is amenable to high-throughput screening of multiple compounds and strains.

-

Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. This typically creates a range of 8-12 concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Anti-inflammatory and Analgesic Activity

Derivatives of the aminopyrrole carboxylate scaffold have also demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory conditions and pain.[16][17]

Mechanisms of Action

The anti-inflammatory effects are often linked to the modulation of key inflammatory pathways.

-

Cytokine Inhibition: Certain pyrrole derivatives can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in immune cells.[18] These cytokines are central mediators of the inflammatory response.

-

Enzyme Inhibition: The structure-activity relationships of some 5-aroyl-pyrrolopyrrole carboxylic acids suggest they may interact with enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) enzymes, which are the targets of common non-steroidal anti-inflammatory drugs (NSAIDs).[16]

-

iNOS Interaction: One derivative was found to interact with the inducible nitric oxide synthase (iNOS) protein, which is responsible for producing large amounts of nitric oxide, a key inflammatory mediator.[19]

Experimental Protocols

This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Rationale: This in vivo model assesses a compound's ability to reduce acute inflammation in a living system, providing more physiologically relevant data than in vitro assays alone.

-

Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (time 0) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Diverse Enzyme Inhibition

The structural features of aminopyrrole carboxylates make them adept at fitting into the active sites of various enzymes, leading to their inhibition. This activity is not just a mechanism for other effects (like anticancer or antimicrobial) but is a distinct and important biological property.

-

Kinase Inhibition: The pyrrole core is a privileged scaffold for kinase inhibitors.[20] Derivatives have been developed as potent and selective inhibitors of Janus Kinase 2 (JAK2), a key target in myeloproliferative disorders,[21] and Nek2, a mitotic kinase involved in cell cycle control.[22]

-

D-Amino Acid Oxidase (DAAO) Inhibition: Fused pyrrole carboxylic acids have been identified as potent inhibitors of DAAO.[23] This enzyme is implicated in the pathophysiology of schizophrenia, making its inhibitors potential therapeutic agents.

-

Carbonic Anhydrase (CA) Inhibition: Carboxylic acid-containing compounds can act as non-classical inhibitors of carbonic anhydrases, which are involved in pH regulation and are targets for diuretics, anti-glaucoma agents, and anticancer drugs.[24]

-

Proline Racemase (PRAC) Inhibition: Pyrrole-2-carboxylic acid is a known specific inhibitor of proline racemase, an enzyme found in certain pathogens like Trypanosoma cruzi (the causative agent of Chagas' disease) and is considered a therapeutic target.[25]

Emerging Activities: Antiviral Potential

While less explored than other areas, there is emerging evidence for the antiviral activity of compounds containing the pyrrole scaffold.[26][27]

-

Anti-HIV Activity: Certain N-alkyl-pyrido[4,3-c]carbazoles, which incorporate a pyrrole ring system, have shown potent inhibition of HIV replication in lymphocytes.[27]

-

Anti-Herpes Activity: N-acyl and N-aryl derivatives of 4,6-di-tert-butyl-2-aminophenol have demonstrated the ability to suppress the replication of Herpes simplex type 1 viruses.[28]

-

TMV Inhibition: Flavone derivatives containing an amide fragment have been shown to interact with the Tobacco Mosaic Virus (TMV) coat protein and inhibit virus assembly.[29]

This area represents a promising frontier for the application of the aminopyrrole carboxylate scaffold.

Conclusion

The aminopyrrole carboxylate core is a chemically tractable and biologically potent scaffold that has given rise to a diverse array of bioactive compounds. Its derivatives have demonstrated significant efficacy as anticancer agents by targeting tubulin polymerization, as broad-spectrum antimicrobials by inhibiting essential bacterial enzymes, and as anti-inflammatory agents by modulating cytokine production. Furthermore, their ability to selectively inhibit various enzymes, including kinases, oxidases, and racemases, underscores their versatility and potential for development into targeted therapeutics for a wide range of human diseases. Continued exploration and synthetic modification of this privileged scaffold are certain to yield novel drug candidates with improved potency and specificity.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-Pyrrole-Carboxylate Attenuates Homology-Mediated DNA Repair and Sensitizes Cancer Cells to Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antitumor evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

- 13. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and pharmacological evaluation of a series of analgesic and antiinflammatory 4-aminopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. flore.unifi.it [flore.unifi.it]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis and study of antiviral and anti-radical properties of aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

The Versatile Building Block: A Technical Guide to Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount to the successful discovery of novel therapeutics. Among the vast arsenal of heterocyclic compounds, Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride has emerged as a particularly valuable and versatile building block. Its unique arrangement of functional groups—a nucleophilic amino group and an electrophilic ester on a pyrrole core—offers a rich landscape for chemical derivatization and the construction of complex molecular architectures with significant biological activity.

This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its diverse applications in medicinal chemistry. We will explore the causality behind synthetic choices, the reactivity of this key intermediate, and its role in the development of potent therapeutic agents.

Physicochemical Properties and Structural Features

This compound is a stable, solid organic compound. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 190.63 g/mol | --INVALID-LINK--[1] |

| CAS Number | 252932-49-3 | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[2] |

| IUPAC Name | ethyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride | --INVALID-LINK--[1] |

The core of its utility lies in the strategic placement of the amino and ethyl carboxylate groups at the C3 and C2 positions of the pyrrole ring, respectively. This arrangement allows for selective reactions and the introduction of diverse substituents to build molecular complexity.

Synthesis of the Pyrrole Core: A Strategic Approach

While various methods exist for the synthesis of pyrrole derivatives, a common and adaptable strategy for constructing the 3-amino-2-carboxylate scaffold involves a modified Hantzsch-type pyrrole synthesis or related cyclization reactions. The rationale behind this approach is the convergent assembly of the pyrrole ring from readily available acyclic precursors.

Conceptual Synthetic Workflow

A plausible and efficient synthetic route involves the condensation of an α-amino-β-ketoester with a compound containing an active methylene group and a nitrile. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on established pyrrole synthetic methodologies. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high yields and purity.

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

-

To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask cooled in an ice bath, slowly add ethyl cyanoacetate.

-

After complete addition, add ethyl 2-chloroacetoacetate dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a dilute acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Cyclization to form Ethyl 3-amino-1H-pyrrole-2-carboxylate

-

Dissolve the crude ethyl 2-cyano-3-oxobutanoate in a suitable solvent such as ethanol or acetic acid.

-

Add a source of ammonia, such as ammonium acetate or by bubbling ammonia gas through the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization or column chromatography to yield the free base of ethyl 3-amino-1H-pyrrole-2-carboxylate.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified ethyl 3-amino-1H-pyrrole-2-carboxylate in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The amino group is a potent nucleophile, while the ester group is susceptible to nucleophilic attack. The pyrrole ring itself can undergo electrophilic substitution, although its reactivity is influenced by the electron-donating amino group and the electron-withdrawing ester group.

Reactions at the Amino Group

The primary amino group at the C3 position is a key handle for derivatization. It readily undergoes acylation, alkylation, and condensation reactions.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy to introduce diverse side chains.

-

Condensation: The amino group can react with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.

Reactions at the Ester Group

The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

-

Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidification yields 3-amino-1H-pyrrole-2-carboxylic acid.

-

Amidation: Direct reaction with amines, often at elevated temperatures or with the aid of coupling agents, can form various amides.

Reactions involving the Pyrrole Ring

The pyrrole ring can participate in various cyclization and condensation reactions, leading to the formation of fused heterocyclic systems. These reactions are often key steps in the synthesis of complex drug molecules.

Caption: Reactivity map of Ethyl 3-amino-1H-pyrrole-2-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise as anticancer, antiviral, and antibacterial agents.

Anticancer Agents

Pyrrole-based compounds are known to exhibit potent anticancer activities. Derivatives of ethyl aminopyrrole carboxylates have been investigated as inhibitors of key cellular processes in cancer progression.

-

Kinase Inhibitors: The pyrrole scaffold is a common feature in many kinase inhibitors. For example, pyrrole-indolin-2-one derivatives are known to inhibit vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), crucial targets in anti-angiogenesis therapy.[3] The amino and carboxylate groups of the title compound provide ideal anchor points for building molecules that can fit into the ATP-binding pocket of various kinases. The synthesis of targeted cancer therapies like Sunitinib relies on pyrrole intermediates, where the functional groups are used for further transformations.[4]

-

Tubulin Polymerization Inhibitors: Certain ethyl-2-amino-pyrrole-3-carboxylates have been identified as potent cytotoxic agents that inhibit tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis in cancer cells.[5][6]

Antitubercular Agents

The pyrrole nucleus is a key pharmacophore in the development of new antituberculosis agents. One notable application of a related compound, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), has demonstrated significant activity against Mycobacterium tuberculosis.[7] This highlights the potential of the pyrrole-2-carboxylate scaffold in combating infectious diseases.

Antiviral Agents

The versatility of the pyrrole scaffold extends to the development of antiviral drugs. While specific examples directly using this compound are less documented in readily available literature, the broader class of pyrrole derivatives has shown antiviral potential. For instance, novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids, which share structural similarities, have been synthesized and investigated for their antiviral properties against viruses like influenza.[8]

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its strategic combination of reactive functional groups on a stable heterocyclic core provides a robust platform for the synthesis of diverse and complex molecules. The ability to selectively modify the amino group, the ester, and the pyrrole ring allows for the fine-tuning of physicochemical and pharmacological properties, making it an invaluable tool in the quest for novel therapeutic agents. As our understanding of disease pathways deepens, the demand for versatile and strategically functionalized scaffolds like this compound will undoubtedly continue to grow, solidifying its place in the drug discovery and development pipeline.

References

- 1. 3-Amino-2-ethoxycarbonylpyrrole hydrochloride | C7H11ClN2O2 | CID 16427091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 3-amino-1H-pyrrole-2-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. researchgate.net [researchgate.net]

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride mechanism of action studies

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Abstract

This compound is a heterocyclic small molecule belonging to the pyrrole class, a scaffold prevalent in numerous biologically active compounds and approved pharmaceuticals.[1] The pyrrole ring system is a key structural motif in natural products and synthetic drugs, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action (MoA) of this compound. We will operate under the hypothesis, informed by the activities of structurally related 3-aminopyrazole and pyrrole indolin-2-one derivatives, that this compound functions as a protein kinase inhibitor.[3][4][5][6] This document outlines a logical, multi-phase experimental strategy, beginning with target identification and engagement, progressing to pathway elucidation, and culminating in the characterization of cellular phenotypic effects. Each section includes detailed, field-proven protocols and explains the causality behind experimental choices, ensuring a robust and self-validating approach to MoA studies.

Introduction: The Pyrrole Scaffold and the Research Imperative

The pyrrole nucleus is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a diverse range of biological targets.[7] Marketed drugs containing the pyrrole ring are used to treat a variety of conditions, underscoring the therapeutic potential of this chemical class.[1] this compound (Figure 1) is a functionalized pyrrole derivative.[8][9][10] While its specific biological role is not yet fully characterized, its structural similarity to known kinase inhibitors suggests a plausible starting point for investigation.[4][5][11] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] Therefore, identifying and characterizing novel kinase inhibitors is a high-priority area in drug discovery. This guide presents a systematic workflow to test the hypothesis that this compound is a kinase inhibitor and to precisely define its molecular mechanism.

Figure 1: Chemical Structure of this compound Molecular Formula: C₇H₁₁ClN₂O₂ Molecular Weight: 190.63 g/mol [8][10]

Phase 1: Target Identification and Engagement

The foundational step in any MoA study is to confirm that the small molecule directly interacts with its intended intracellular target.[13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in a physiologically relevant context, including intact cells and even tissues.[15][16][17][18] The principle of CETSA is based on ligand-induced thermal stabilization: the binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.[15][18]

Workflow for Target Engagement Validation using CETSA

This workflow outlines the process of identifying a protein target that is stabilized by the compound .

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for a standard Western blot readout.[19]

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., K562 chronic myelogenous leukemia cells, known for Abl kinase activity) to approximately 80% confluency.[11]

-

Harvest the cells and resuspend them in culture medium.

-

Treat one batch of cells with this compound (e.g., at a concentration of 10 µM) and a control batch with an equivalent volume of DMSO for 1 hour at 37°C.

-

-

Heating Step:

-

Aliquot 100 µL of the treated cell suspension into separate PCR tubes for each temperature point.

-

Heat the tubes in a thermal cycler for 8 minutes across a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).[18]

-

Immediately cool the tubes at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

To separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[20]

-

-

Protein Quantification and Analysis:

-

Carefully transfer the supernatant (soluble fraction) to new tubes.

-

Determine the protein concentration of each sample.

-

Prepare samples for Western blotting by adding Laemmli buffer and boiling.[21]

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against a suspected target kinase (e.g., Abl, PI3K).[11]

-

Incubate with an HRP-conjugated secondary antibody and detect using an ECL reagent.[22]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

For each treatment group, plot the percentage of soluble protein relative to the lowest temperature point against the temperature. A rightward shift in the melting curve for the compound-treated group indicates thermal stabilization and direct target engagement.

-

Hypothetical Data Presentation: CETSA Results

| Temperature (°C) | % Soluble Target Kinase (DMSO Control) | % Soluble Target Kinase (Compound-Treated) |

| 40 | 100% | 100% |

| 44 | 98% | 100% |

| 48 | 85% | 99% |

| 52 | 52% | 91% |

| 56 | 21% | 75% |

| 60 | 5% | 48% |

| 64 | <1% | 15% |

Phase 2: Elucidating the Signaling Pathway

Confirming target engagement is the first step. The next is to understand the compound's effect on the broader signaling network.[23] If the compound stabilizes a kinase, we must identify which specific kinases it inhibits and how this inhibition affects downstream signaling events.

Methodology 1: Broad-Spectrum Kinome Profiling

To efficiently identify the specific kinase(s) inhibited by the compound, a high-throughput screening approach is invaluable. Kinase profiling services offer biochemical assays that test the compound's activity against a large panel of purified kinases (often over 300).[12][24][25]

Protocol: Kinase Selectivity Profiling

-

Compound Submission: Prepare and submit this compound at a specified concentration (e.g., 1 µM) to a commercial kinome profiling service (e.g., Promega, Carna Biosciences, Cell Signaling Technology).[24][25][26]

-

Assay Performance: The service will perform in vitro activity assays for a broad kinase panel, typically measuring the kinase's ability to phosphorylate a substrate in the presence and absence of the compound.

-

Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. This allows for the identification of primary targets and provides a selectivity profile.

Hypothetical Data Presentation: Kinome Profiling

| Kinase Target | % Inhibition at 1 µM | Kinase Family |

| Abl1 | 92% | Tyrosine Kinase |

| PI3Kα | 85% | Lipid Kinase |

| Src | 45% | Tyrosine Kinase |

| MEK1 | 12% | Serine/Threonine Kinase |

| CDK2 | 8% | Serine/Threonine Kinase |

| p38α | 5% | Serine/Threonine Kinase |

This data suggests the compound is a potent dual inhibitor of Abl and PI3K kinases.[11]

Methodology 2: Western Blot for Pathway Modulation

Once primary targets are identified (e.g., Abl and PI3K), Western blotting can be used to validate inhibition in a cellular context by examining the phosphorylation status of known downstream substrates.[21][27] For the Abl-PI3K pathway, key downstream nodes include CrkL (a direct substrate of Abl) and Akt (a downstream effector of PI3K).

Hypothesized Signaling Pathway

This diagram illustrates the hypothesized pathway inhibition by the compound.

Caption: Hypothesized Abl/PI3K pathway inhibition.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

-

Cell Culture and Lysate Preparation:

-

Seed K562 cells and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of the compound (e.g., 0, 0.1, 1, 10 µM) for a set time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[21]

-

Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge to pellet cell debris.[20]

-

Collect the supernatant and determine the protein concentration.

-

-

SDS-PAGE and Blotting:

-